Almotriptan Hydrochloride
Overview
Description
Almotriptan Hydrochloride is a medication used in the management and treatment of acute migraines . It is a serotonin 5-HT1B/1D agonist . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine . It is a member of indoles, a sulfonamide, and a tertiary amine .
Synthesis Analysis
The synthesis of Almotriptan involves the use of NiCl2 and anhydrous tetrahydrofuran, stirred at room temperature for 1 hour .
Molecular Structure Analysis
Almotriptan is an indole compound having a 2-(dimethylamino)ethyl group at the 3-position and a (pyrrolidin-1-ylsulfonyl)methyl group at the 5-position .
Chemical Reactions Analysis
A simple RP-HPLC method has been developed and validated for the determination of Almotriptan Malate (ATM) in bulk and tablets .
Physical And Chemical Properties Analysis
Almotriptan Hydrochloride has a molecular weight of 371.9 g/mol . It has 2 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 6 rotatable bond count . Its exact mass and monoisotopic mass are 371.1434259 g/mol . Its topological polar surface area is 64.8 Ų .
Scientific Research Applications
Metabolism in Human Liver
Almotriptan is metabolized in the human liver primarily through the actions of CYP3A4 and CYP2D6 enzymes. These enzymes catalyze the 2-hydroxylation of the pyrrolidine group, leading to the formation of carbinolamine metabolite, which is further oxidized to the gamma-aminobutyric acid metabolite. Additional metabolic pathways involve N-demethylation and N-oxidation, with the involvement of multiple cytochrome P450s and flavin monooxygenase-3, leading to the formation of indole acetic acid and indole ethyl alcohol derivatives of almotriptan (Salvà et al., 2003).
Pharmacological Profile in Animal Models
Almotriptan demonstrates selective 5-HT(1B/1D) receptor agonist properties and has shown efficacy in animal models predictive of antimigraine activity. It increases carotid vascular resistance, suggesting a mechanism of action involving selective vasoconstriction of intracranial blood vessels. Almotriptan also inhibits meningeal extravasation induced by trigeminal ganglion stimulation, indicating its potential in migraine treatment (Gras et al., 2000).
Clinical Efficacy and Tolerability
Clinical trials have shown that oral almotriptan is an effective and well-tolerated treatment for migraine pain. It demonstrates a similar efficacy to sumatriptan and is better tolerated, with a lower incidence of adverse events. Almotriptan maintains consistent response across multiple migraine attacks and has a tolerable profile comparable to placebo (Dodick, 2003).
Cardiovascular Safety Profile
In animal models, almotriptan has shown a favorable cardiovascular safety profile. It does not significantly affect blood pressure, heart rate, or electrocardiogram intervals, suggesting a lower risk of cardiac side effects compared to some other migraine treatments (Gras et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORSACTMVYHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598658 | |
Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Almotriptan Hydrochloride | |
CAS RN |
154323-46-3 | |
Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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